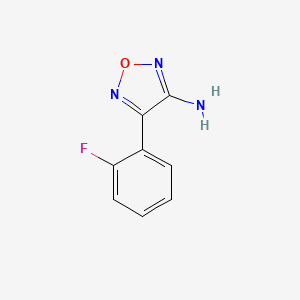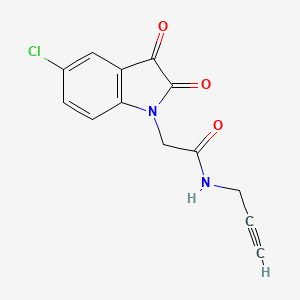
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one
Overview
Description
The compound “6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with a chlorophenoxy group at the 6-position and two methyl groups at the 2 and 3 positions of the quinoline .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The chlorophenoxy group might be susceptible to nucleophilic substitution reactions, while the methyl groups could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline ring system would likely contribute to its stability and possibly its solubility in organic solvents .Scientific Research Applications
Chemistry and Synthesis
The compound is involved in chemical processes such as the cyclisation of N-(1,1-dimethylpropargyl) anilines, leading to the formation of 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. These compounds exhibit interesting reactivity, as shown by their ability to undergo transformations like chlorination, epoxidation, and oxymercuration, leading to various derivative compounds (Williamson & Ward, 2005).
Biological Evaluation
Certain derivatives, particularly those with a 6-chloro substitution, have been synthesized and tested for their antimycobacterial, photosynthesis-inhibiting, and antialgal activities. Some compounds displayed significant activity, outperforming standard drugs like isoniazid against certain strains of Mycobacterium. The compounds also showed substantial photosynthesis-inhibiting activity, indicating potential agricultural or biological applications (Kubicová et al., 2003).
Crystal Engineering and Structural Analysis
The compound and its derivatives have been studied for their crystal engineering properties. Cocrystals involving diastereoisomers of 1,4-dihydropyridine derivatives have been analyzed, providing insights into the molecular structure and potential applications in material science (Linden et al., 2006).
Antioxidant and Antitumor Properties
The compound is part of a family of molecules that have shown a range of potent biological properties, including antioxidant and antitumor activities. Detailed structural analysis and spectroscopic studies provide a deep understanding of these molecules and their potential therapeutic applications (Parry et al., 2021).
Anti-inflammatory and Analgesic Properties
Certain derivatives have been tested for their anti-inflammatory and analgesic properties, indicating the compound's potential in pharmaceutical applications (Khalturina et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(2-chlorophenoxy)-2,3-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-10-11(2)19-15-8-7-12(9-13(15)17(10)20)21-16-6-4-3-5-14(16)18/h3-9H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONMQGLHIQAIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



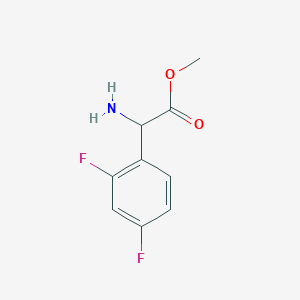
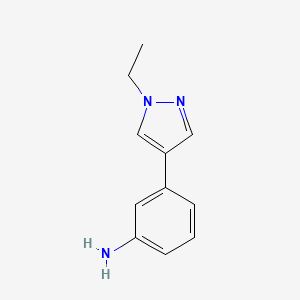
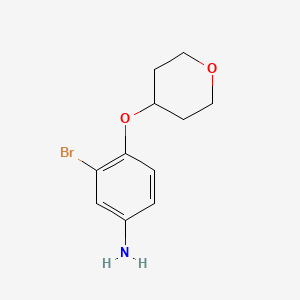
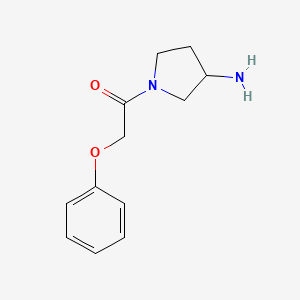
![2-Methyl-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B1453648.png)
![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)
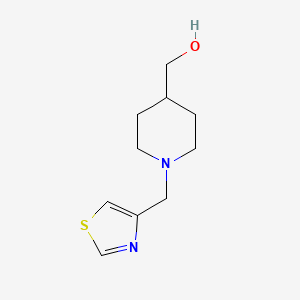
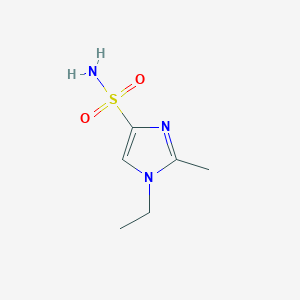
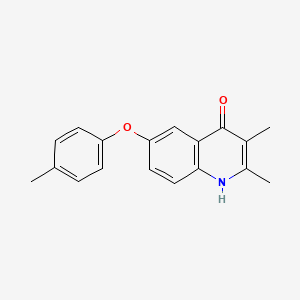
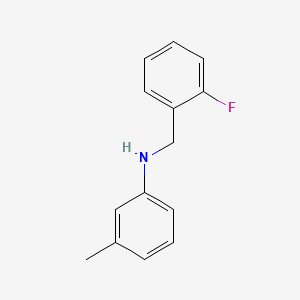
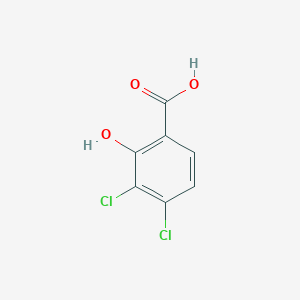
![5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1453659.png)
